2-Chlorocyclohexyl 2,4-dinitrophenyl sulfide
Description
2-Chlorocyclohexyl 2,4-dinitrophenyl sulfide (IUPAC name: (2R)-2-Chlorocyclohexyl 2,4-dinitrophenyl sulfide, CAS RN: 304432-97-1) is a nitroaromatic compound featuring a 2,4-dinitrophenyl group linked via a sulfanyl moiety to a stereospecific 2-chlorocyclohexyl substituent (R-configuration at C2) . The molecule combines electron-withdrawing nitro groups with a sterically hindered cyclohexylchloride substituent, which may influence its reactivity and stability.
Properties
CAS No. |
5330-96-1 |
|---|---|
Molecular Formula |
C12H13ClN2O4S |
Molecular Weight |
316.76 g/mol |
IUPAC Name |
1-(2-chlorocyclohexyl)sulfanyl-2,4-dinitrobenzene |
InChI |
InChI=1S/C12H13ClN2O4S/c13-9-3-1-2-4-11(9)20-12-6-5-8(14(16)17)7-10(12)15(18)19/h5-7,9,11H,1-4H2 |
InChI Key |
LTAJOOMBQCYMBL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)SC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chlorocyclohexyl 2,4-dinitrophenyl sulfide typically involves the reaction of 2,4-dinitrochlorobenzene with a chlorocyclohexyl thiol in the presence of a base. The reaction is carried out in an organic solvent such as ethanol, and the mixture is heated to facilitate the formation of the sulfide bond .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-Chlorocyclohexyl 2,4-dinitrophenyl sulfide can undergo various chemical reactions, including:
Oxidation: The sulfide group can be oxidized to form a sulfone.
Reduction: The nitro groups can be reduced to amines.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: 2-Chlorocyclohexyl 2,4-dinitrophenyl sulfone.
Reduction: 2-Chlorocyclohexyl 2,4-diaminophenyl sulfide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chlorocyclohexyl 2,4-dinitrophenyl sulfide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions and as a probe for biochemical assays.
Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.
Mechanism of Action
The mechanism of action of 2-Chlorocyclohexyl 2,4-dinitrophenyl sulfide involves its interaction with biological molecules through its reactive functional groups. The nitro groups can participate in redox reactions, while the sulfide group can form covalent bonds with thiol-containing proteins, potentially affecting their function .
Comparison with Similar Compounds
Structural and Reactivity Trends
The reactivity of 2,4-dinitrophenyl derivatives is heavily influenced by the nature of the substituent (X) attached to the sulfur atom. A comparative study of analogs (Table 1) highlights key differences in reaction kinetics with hydrazine in dimethyl sulfoxide (DMSO) :
Table 1: Kinetic and Thermodynamic Parameters for Reactions of 2,4-Dinitrophenyl Derivatives with Hydrazine
| Compound (X) | Second-Order Rate Constant ($k_A$, M$^{-1}$s$^{-1}$) | ΔH° (kJ/mol) | ΔS° (J/mol·K) |
|---|---|---|---|
| 1-Methoxy (X = –OMe) | Not reported | Not reported | Not reported |
| Phenyl ether (X = –OPh) | Moderate $k_A$ (specific value unavailable) | Lower ΔH° | Moderate ΔS° |
| Phenyl sulfide (X = –SPh) | Higher $k_A$ than ether analogs | Higher ΔH° | More negative ΔS° |
| Phenyl sulfone (X = –SO$_2$Ph) | Lower $k_A$ than sulfide | Highest ΔH° | Most negative ΔS° |
Key Findings :
- Substituent Effects : Sulfide derivatives (e.g., 2,4-dinitrophenyl phenyl sulfide) exhibit higher $k_A$ values than ethers or sulfones, attributed to the sulfur atom’s polarizability, which facilitates nucleophilic attack at the ipso-carbon .
- Thermodynamics : Sulfone derivatives (X = –SO$_2$Ph) show the highest activation enthalpy (ΔH°) and most negative entropy (ΔS°), likely due to increased steric and electronic demands from the sulfone group.
Contrast with 2-Chlorocyclohexyl 2,4-Dinitrophenyl Sulfide
While direct kinetic data for the target compound is unavailable, structural inferences can be drawn:
Electronic Effects : The electron-withdrawing chlorine atom on the cyclohexyl ring may enhance the electrophilicity of the ipso-carbon, counterbalancing steric effects.
Stereochemical Influence: The R-configuration at C2 of the cyclohexyl group could lead to stereoselective reactivity, a factor absent in non-chiral analogs like phenyl sulfide .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
